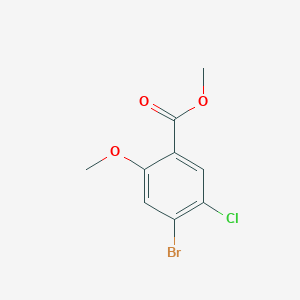

Methyl 4-bromo-5-chloro-2-methoxybenzoate

CAS No.:

Cat. No.: VC13383996

Molecular Formula: C9H8BrClO3

Molecular Weight: 279.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrClO3 |

|---|---|

| Molecular Weight | 279.51 g/mol |

| IUPAC Name | methyl 4-bromo-5-chloro-2-methoxybenzoate |

| Standard InChI | InChI=1S/C9H8BrClO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3 |

| Standard InChI Key | UEZKIUHHZLLTCV-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1C(=O)OC)Cl)Br |

| Canonical SMILES | COC1=CC(=C(C=C1C(=O)OC)Cl)Br |

Introduction

While exact data for this compound is unavailable, analogs such as methyl 5-bromo-4-chloro-o-anisate (CAS: 951885-11-3) provide a reference :

| Property | Value (Analog) |

|---|---|

| Molecular Weight | 294.51 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | ~1.6 g/cm³* |

| LogP (Partition Coeff.) | ~2.8* |

| *Estimated based on halogenated benzoate analogs . |

The electron-withdrawing effects of bromo and chloro groups likely enhance the electrophilicity of the aromatic ring, making it reactive in cross-coupling reactions .

Synthetic Methodologies

Diazotization and Halogenation

A common route for synthesizing halogenated benzoates involves diazotization of an amino precursor followed by halogen substitution. For example, methyl 2-amino-4-bromo-5-fluorobenzoate can be converted to methyl 4-bromo-5-fluoro-2-iodobenzoate via diazotization with NaNO and subsequent iodination . Adapting this method:

-

Diazotization:

-

Cyanation or Methoxylation:

Direct Esterification

An alternative approach involves esterifying pre-substituted benzoic acids:

Example Protocol from Patent Literature :

-

Step 1: Methyl 2-amino-4-bromo-5-chlorobenzoate (30 g, 120 mmol) is dissolved in 20% HSO and cooled to 5°C. NaNO (9.9 g, 144 mmol) is added, followed by KI (39.8 g, 240 mmol). The mixture is stirred for 1 hr, extracted with ethyl acetate, and purified to yield methyl 4-bromo-5-chloro-2-iodobenzoate (87% yield).

-

Step 2: The iodide intermediate is reacted with CuCN (1.5 eq.) in N-methylpyrrolidone at 80°C under N for 5 hrs, yielding the cyano derivative. For methoxy substitution, replace CuCN with NaOCH .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data from analogous compounds (e.g., methyl 4-bromo-2-cyano-5-fluorobenzoate ):

-

NMR (d6-DMSO):

Mass Spectrometry

-

Exact Mass: 293.903 (calculated for ).

-

Fragmentation patterns would likely include loss of COOCH (60 Da) and Br/Cl groups .

Applications in Drug Discovery

Methyl 4-bromo-5-chloro-2-methoxybenzoate serves as a building block for sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as canagliflozin . Key roles include:

-

Intermediate in Functionalization: The bromo and chloro groups enable Suzuki-Miyaura couplings to introduce aryl/heteroaryl moieties .

-

Agrochemicals: Halogenated benzoates are precursors to herbicides and fungicides due to their stability and bioactivity .

Industrial Availability

Apollo Scientific lists analogs like methyl 5-bromo-4-chloro-o-anisate (Catalogue No: OR11905) , priced at ~$250/5g. Custom synthesis services are recommended for large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume